N-(2-(furan-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-19(20-12-10-15-11-13-22-14-15)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,11,13-14H,10,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUAAHKRIJDLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The biphenyl core is efficiently constructed using palladium-catalyzed coupling between 4-bromobenzoic acid and phenylboronic acid. Key parameters include:
- Catalyst system : PdCl₂(dppf) (0.05 equiv) in dioxane/water (4:1 v/v) at 95°C.
- Base : Potassium acetate (3.0 equiv) to facilitate transmetalation.
- Reaction time : 12–16 hours under nitrogen atmosphere.
Post-reaction workup involves extraction with ethyl acetate, drying over Na₂SO₄, and purification via silica gel chromatography (petroleum ether:ethyl acetate = 10:1), yielding [1,1'-biphenyl]-4-carboxylic acid in 68–72% purity.
Alternative Coupling Methods
While Negishi and Stille couplings offer complementary selectivity, their reliance on toxic organometallic reagents limits practicality for large-scale synthesis.
Amide Bond Formation Strategies
Acid Chloride-Mediated Amination
Activation of the carboxylic acid to its corresponding chloride is achieved using thionyl chloride (2.5 equiv) in refluxing dichloromethane (40°C, 4 h). The resulting [1,1'-biphenyl]-4-carbonyl chloride is reacted with 2-(furan-3-yl)ethylamine (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C→25°C over 6 hours.
Key observations :
Coupling Reagent-Assisted Synthesis
Modern protocols employ HATU (1.5 equiv) and DIPEA (3.0 equiv) in dimethylformamide (DMF) to directly couple [1,1'-biphenyl]-4-carboxylic acid with 2-(furan-3-yl)ethylamine at 50°C for 12 hours.
Advantages :
- Yield improvement : 75–82% isolated yield.
- Functional group tolerance : Eliminates need for acid chloride generation.
Optimization of Reaction Parameters
Solvent Screening
Comparative studies in DMF, THF, and dichloromethane reveal:
| Solvent | Conversion (%) | Side Products (%) |
|---|---|---|
| DMF | 92 | <5 |
| THF | 78 | 12 |
| DCM | 65 | 18 |
DMF’s high polarity facilitates reagent solubility and stabilizes the active ester intermediate.
Temperature Profiling
Controlled heating at 50°C maximizes reaction rate while minimizing furan ring decomposition, which becomes significant above 60°C.
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
- δ 8.12 (d, J = 8.4 Hz, 2H, biphenyl H-2/H-6)
- δ 7.64 (d, J = 8.4 Hz, 2H, biphenyl H-3/H-5)
- δ 7.48–7.42 (m, 4H, biphenyl H-2’/H-3’/H-5’/H-6’)
- δ 7.38 (t, J = 1.6 Hz, 1H, furan H-5)
- δ 6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4)
- δ 3.68 (t, J = 6.8 Hz, 2H, NCH₂)
- δ 2.94 (t, J = 6.8 Hz, 2H, CH₂-furan)
¹³C NMR (101 MHz, CDCl₃) :
- δ 167.8 (C=O)
- δ 143.2–126.4 (aromatic carbons)
- δ 110.3 (furan C-3)
- δ 39.5 (NCH₂), 35.1 (CH₂-furan)
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water = 70:30) shows ≥98.5% purity with tᵣ = 6.72 min.
Scale-Up Considerations and Industrial Feasibility
Catalytic System Recovery
Immobilized Pd catalysts on magnetic nanoparticles enable 90% recovery via magnetic separation, reducing metal contamination in the product.
Continuous Flow Synthesis
Microreactor systems achieve 89% yield in 2-hour residence time, demonstrating potential for kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-(furan-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide as an anticancer agent. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, derivatives of biphenyl carboxamides have shown promising results against various cancer cell lines, suggesting that modifications in the side chains can enhance their efficacy and selectivity.
- Case Study : A series of biphenyl derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. The results indicated that certain substitutions on the biphenyl scaffold significantly improved their potency against breast and colon cancer cells.
Table 1: Anticancer Activity of Biphenyl Derivatives
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies have shown that certain furan-containing compounds exhibit significant antibacterial and antifungal properties.
- Case Study : In vitro testing revealed that this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations comparable to standard antimicrobial agents.
Table 2: Antimicrobial Activity
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Compounds with similar structures have been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.
- Case Study : In a model of Alzheimer's disease, the compound was tested for its ability to reduce amyloid-beta toxicity in neuronal cultures. Results indicated a significant reduction in cell death and inflammation markers when treated with the compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the biphenyl ring or furan moiety can lead to significant changes in biological activity.
Key Findings:
- Electron-donating groups at specific positions on the biphenyl ring enhance anticancer activity.
- The presence of halogens or alkoxy groups can improve antimicrobial potency.
Mechanism of Action
The mechanism by which N-(2-(furan-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and biphenyl structure can facilitate interactions with various biomolecules, influencing pathways involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biphenyl carboxamide core is common among analogs, but substituents on the amide nitrogen and biphenyl rings critically influence biological activity and physicochemical properties.
- Analog 1: N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (, Compound 7) Substituent: Cyclooctyl (aliphatic, bulky).
Analog 2 : N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide ()
Analog 3 : N-(1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (, Y030-2401)
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs; †Calculated using ChemDraw.
Pharmacological Activity and Selectivity
Biphenyl carboxamides exhibit diverse biological activities depending on substituents:
- TRP Channel Modulation: highlights N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (Compound 8) as a TRP antagonist, with bulky aliphatic groups favoring hydrophobic interactions in the binding pocket .
Enzyme Inhibition :
Therapeutic Applications :
- Goxalapladib (), a trifluoromethyl-biphenyl carboxamide, is in clinical trials for atherosclerosis, demonstrating the scaffold’s versatility in drug development .
Biological Activity
N-(2-(furan-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound notable for its unique structural features, including a furan ring and biphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-cancer properties and interactions with various molecular targets.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 290.35 g/mol
- Structural Features :
- Furan ring: Contributes to the compound's reactivity and potential biological interactions.
- Biphenyl moiety: Provides stability and influences electronic properties.
Synthesis Methods
The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon–carbon bonds. This reaction employs palladium as a catalyst and boronic acids or esters as reagents. The process can be optimized for industrial applications to enhance yield and efficiency.
Biological Activity
Research indicates that compounds with furan and biphenyl structures exhibit various biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of furan and biphenyl can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated against non-small cell lung cancer (NSCLC) cell lines, displaying significant cytotoxic effects with IC₅₀ values in the low micromolar range .
- A specific study highlighted that modifications in the side chains of furan-based compounds could enhance selectivity for mutant epidermal growth factor receptors (EGFR), which are common in various cancers .
-
Mechanism of Action :
- The biological effects of this compound may involve interaction with key enzymes or receptors, modulating their activity through competitive inhibition or allosteric mechanisms. The presence of both furan and biphenyl groups facilitates interactions with biomolecules involved in cellular signaling pathways .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antiproliferative Effects : A derivative showed promising results against lung cancer cell lines with an IC₅₀ value of 126 nM, indicating potent activity against mutant EGFR while sparing wild-type receptors .
| Compound | Cell Line | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| Compound A | H1975 | 126 | 21-fold |
| Compound B | A431 | >1000 | Reference |
- Evaluation Against Protozoan Parasites : Similar structures were evaluated for their efficacy against Toxoplasma gondii and Plasmodium falciparum, revealing moderate to high activity against these pathogens .
Toxicity and Safety Profile
While the compound shows potential therapeutic benefits, it is essential to consider its toxicity profile. Biphenyl derivatives are generally low in toxicity but can cause skin and eye irritation . Comprehensive toxicological studies are necessary to establish safety parameters before clinical application.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-(furan-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide and its derivatives?
- Methodology :
- Step 1 : Synthesize the biphenyl-4-carboxylic acid core via Suzuki-Miyaura coupling of aryl halides with boronic acids .
- Step 2 : Activate the carboxylic acid using coupling reagents like EDCI or DCC to form the amide bond with 2-(furan-3-yl)ethylamine .
- Step 3 : Purify intermediates via automated flash chromatography or recrystallization, with yields typically ranging from 50% to 84% depending on substituent steric effects .
- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize side products. Use TLC and LCMS for real-time monitoring .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Primary Methods :
- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration (e.g., furan protons at δ ~6.3–7.4 ppm, biphenyl aromatic signals) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- TLC and HPLC : Assess purity (>95%) and monitor reaction progress .
- Supplementary Data : X-ray crystallography (if crystalline) or IR spectroscopy to validate functional groups .
Q. How do structural modifications at the ethyl-furan or biphenyl moieties affect the compound’s physicochemical properties?
- Approach :
- Lipophilicity : Introduce electron-withdrawing groups (e.g., fluorine) on the biphenyl ring to enhance solubility. Fluorinated analogs in related compounds show logP reductions of ~0.5 units .
- Bioavailability : Replace furan with pyridazinone (as in ) to improve metabolic stability.
- Steric Effects : Bulky substituents (e.g., decahydronaphthalenyl) reduce rotational freedom, impacting binding kinetics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Strategy :
- Core Modifications : Synthesize analogs with varied substituents (e.g., methoxy, fluoro) at biphenyl positions 2' and 4' to probe receptor binding pockets .
- Side Chain Variations : Test alkyl vs. cycloalkyl amines (e.g., cyclohexyl vs. bicyclo[2.2.1]heptan-2-yl) to assess steric tolerance .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like TRP channels or 5-LOX .
- Validation : Compare in vitro IC₅₀ values across analogs to identify critical pharmacophores .
Q. What methodologies are used to resolve contradictions in biological activity data across studies?
- Case Example : If one study reports anti-inflammatory activity (COX-2 inhibition) while another shows no effect:
- Reproducibility Checks : Replicate assays under identical conditions (e.g., enzyme source, substrate concentration) .
- Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify confounding interactions.
- Data Normalization : Standardize activity metrics (e.g., % inhibition at 10 µM) to enable cross-study comparisons .
Q. What in vitro assays are suitable for evaluating multi-target inhibitory potential?
- Recommended Assays :
- Enzyme Inhibition : Fluorescence-based assays for COX-2, 5-LOX, and carbonic anhydrase using purified enzymes and substrate analogs (e.g., arachidonic acid for COX-2) .
- Cellular Models : LPS-stimulated macrophages to measure TNF-α suppression (anti-inflammatory) or cancer cell lines (e.g., MCF-7) for cytotoxicity profiling .
- Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
